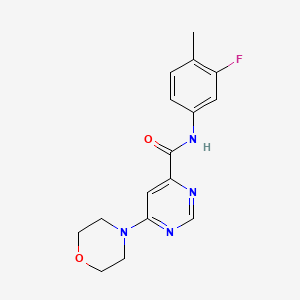

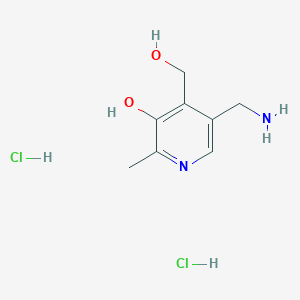

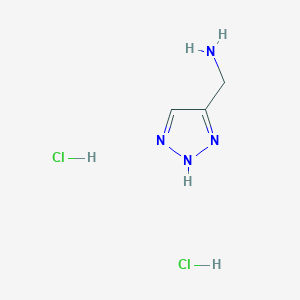

N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The interest in N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide and related compounds primarily stems from their potential in medicinal chemistry, particularly as inhibitors or active agents against various biological targets. These compounds are often explored for their antitumor, antiproliferative, and enzyme inhibitory activities, leveraging the structural features of the pyrimidine ring and morpholine moiety for specific biological interactions.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from readily available precursors. For example, compounds with similar structures have been synthesized by condensation reactions involving isocyanates and amines, followed by cyclization with hydrazine hydrate. These methods emphasize the versatility and adaptability of synthetic routes to produce structurally complex and biologically relevant molecules (Hao et al., 2017).

Molecular Structure Analysis

Crystal structure determination is a crucial step in understanding the molecular conformation and potential interaction sites of these compounds. X-ray crystallography has been employed to elucidate the three-dimensional structures, revealing interactions such as hydrogen bonding that may contribute to their biological activity. This structural information is vital for the design of compounds with enhanced biological efficacy (Zhou et al., 2021).

Chemical Reactions and Properties

These compounds participate in reactions characteristic of their functional groups. The presence of the carboxamide moiety, for example, can lead to interactions with proteins through hydrogen bonding and dipole-dipole interactions, which is significant in the context of drug design and biological activity. Such functionalities enable the compounds to engage in chemical reactions that modify their structure and potentially their biological activities (Lu et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Chemical synthesis of related compounds, such as 2-Fluoro-4-bromobiphenyl, is crucial for manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory drug. The synthesis processes often involve cross-coupling reactions and are essential for creating intermediates used in pharmaceuticals (Qiu et al., 2009).

Biological Activity and Applications

Research on fluorinated pyrimidines highlights their significance in treating cancer. For instance, 5-Fluorouracil, a widely used fluorinated pyrimidine, is pivotal in cancer treatment, emphasizing the importance of such compounds in chemotherapy (Gmeiner, 2020). Similarly, the study of fluorescent chemosensors, including those based on 4-methyl-2,6-diformylphenol, for detecting various analytes, demonstrates the utility of structurally complex molecules in sensing and diagnostic applications (Roy, 2021).

Drug Design and Pharmacology

The design and pharmacological evaluation of compounds, such as copper(II) complexes with anti-inflammatory properties and interaction with biological molecules like DNA, showcase the potential of structurally related compounds in drug development and therapeutic applications (Šimunková et al., 2019).

Optoelectronic Materials

Functionalized quinazolines and pyrimidines are explored for their applications in optoelectronic materials, including organic light-emitting diodes (OLEDs) and photosensitizers for solar cells. The incorporation of these heterocyclic compounds into π-extended conjugated systems is crucial for creating novel materials with desirable electroluminescent properties (Lipunova et al., 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c1-11-2-3-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKLCGIOVSLKCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2493636.png)

![7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2493640.png)

![Ethyl 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B2493643.png)

![5-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolidine-3-carboxamide](/img/structure/B2493645.png)

![2-[(3-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2493647.png)

![2-[(2-Cyanoethyl)thio]acetic acid](/img/structure/B2493653.png)